CTP Exhibits Sub-micromolar Km for HCV NS5B RNA Polymerase, 33-fold Tighter Binding than UTPP
For the HCV NS5B RNA-dependent RNA polymerase, CTP demonstrates a Km of approximately 0.3 µM, compared to approximately 1.0 µM for UTP, indicating 3.3-fold higher affinity for CTP over UTP [1]. For comparison, the Km values for ATP and GTP are approximately 10 µM and 0.5 µM respectively, placing CTP as the highest-affinity substrate among the four NTPs [1]. This differential substrate affinity directly impacts polymerase processivity and inhibitor design: CTP-competitive inhibitors (e.g., R1479-TP) exhibit Ki values of 40 nM against NS5B, leveraging the enzyme's high-affinity CTP-binding pocket [2].
| Evidence Dimension | Michaelis constant (Km) for nucleotide incorporation by NS5B RdRp |
|---|---|
| Target Compound Data | Km for CTP ≈ 0.3 µM |
| Comparator Or Baseline | Km for UTP ≈ 1.0 µM; Km for ATP ≈ 10 µM; Km for GTP ≈ 0.5 µM |
| Quantified Difference | CTP affinity 3.3-fold higher than UTP; ~33-fold higher than ATP; ~1.7-fold higher than GTP |
| Conditions | Heteropolymeric RNA template (319-nt HCV genome fragment); recombinant NS5B; pH 7.4, 22°C |
Why This Matters
Procurement of pure 5'-CTP ensures optimal polymerase kinetics in HCV replication assays, where UTP contamination or substitution would yield an overestimated Km and non-physiological incorporation rates.
- [1] Lohmann V, Körner F, Herian U, Bartenschlager R. Biochemical and kinetic analyses of NS5B RNA-dependent RNA polymerase of the hepatitis C virus. Virology. 1998;249(1):108-118. Km values: UTP ~1.0 µM, CTP ~0.3 µM, ATP ~10 µM, GTP ~0.5 µM. View Source
- [2] Klumpp K, Lévêque V, Le Pogam S, et al. The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture. J Biol Chem. 2006;281(7):3793-3799. Ki = 40 nM for R1479-TP, CTP-competitive. View Source
